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molecular formula C10H16O2 B1631910 1-Methylcyclopentyl methacrylate CAS No. 178889-45-7

1-Methylcyclopentyl methacrylate

Cat. No. B1631910
M. Wt: 168.23 g/mol
InChI Key: VSYDNHCEDWYFBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08603728B2

Procedure details

A control photoresist polymer (Polymer 2) was prepared according to a procedure similar to the following procedure. A solution of 1-isopropyl-adamantanyl methacrylate (IPAMA) (20 mmol), 1-methylcyclopentyl methacrylate (MCPMA) (20 mmol), 2-oxo-tetrahydro-furan-3-yl methacrylate (α-GBLMA) (30 mmol), 3-oxo-4,10-dioxa-tricyclo[5.2.1.02,6]dec-8-yl methacrylate (ODOTMA) (20 mmol), and 3-hydroxy-adamantanyl methacrylate (HAMA) (10 mmol) dissolved in 30 g of tetrahydrofuran (THF) is degassed by bubbling with nitrogen and charged to a 500 ml flask equipped with a condenser, nitrogen inlet and mechanical stirrer, along with an additional 10 g of degassed THF. The solution is brought to reflux, and 5 g of dimethyl-2,2-azodiisobutyrate is dissolved in 5 g of THF and charged in to the flask. The polymerization mixture is then stirred for about 4 hours at reflux, after which time the reaction is diluted with 5 g of THF and the polymerization mixture cooled to room temperature. The polymer is precipitated by addition to 1.0 L of isopropanol, collected by filtration, re-precipitated by dissolving in 50 g THF and addition to another 1.0 L isopropanol, and collected and dried under vacuum at 45° C. for 48 h. to yield the polymer poly(IAMA/MCPMA/α-GBLMA/ODOTMA/HAMA) (20/20/30/20/10). Mw=9,000.
Name
1-isopropyl-adamantanyl methacrylate
Quantity
20 mmol
Type
reactant
Reaction Step One
Quantity
20 mmol
Type
reactant
Reaction Step One
Quantity
30 mmol
Type
reactant
Reaction Step One
Name
3-oxo-4,10-dioxa-tricyclo[5.2.1.02,6]dec-8-yl methacrylate
Quantity
20 mmol
Type
reactant
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
30 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:6][CH:7]1[CH:14]2[CH2:15][CH:10]3[CH2:11]C(C[C:8]1(C(C)C)C3)C2)(=[O:5])[C:2]([CH3:4])=[CH2:3].C(OC1(C)CCCC1)(=O)C(C)=C.C(OC1CCOC1=O)(=O)C(C)=C.[C:44]([O:49][CH:50]1[CH2:58][CH:57]2[O:59][CH:51]1[CH:52]1[CH:56]2[C:55](=[O:60])[O:54][CH2:53]1)(=[O:48])[C:45]([CH3:47])=[CH2:46].[C:61]([O:66][C:67]12[CH2:76][CH:71]3[CH2:72][CH:73]([CH2:75][C:69]([OH:77])([CH2:70]3)[CH2:68]1)[CH2:74]2)(=[O:65])[C:62]([CH3:64])=[CH2:63]>O1CCCC1>[C:1]([O:6][C:7]1([CH3:8])[CH2:14][CH2:15][CH2:10][CH2:11]1)(=[O:5])[C:2]([CH3:4])=[CH2:3].[C:44]([O:49][CH:50]1[CH2:58][CH:57]2[O:59][CH:51]1[CH:52]1[CH:56]2[C:55](=[O:60])[O:54][CH2:53]1)(=[O:48])[C:45]([CH3:47])=[CH2:46].[C:61]([O:66][C:67]12[CH2:74][CH:73]3[CH2:72][CH:71]([CH2:70][C:69]([OH:77])([CH2:75]3)[CH2:68]1)[CH2:76]2)(=[O:65])[C:62]([CH3:64])=[CH2:63] |f:7.8|

Inputs

Step One
Name
1-isopropyl-adamantanyl methacrylate
Quantity
20 mmol
Type
reactant
Smiles
C(C(=C)C)(=O)OC1C2(CC3CC(CC1C3)C2)C(C)C
Name
Quantity
20 mmol
Type
reactant
Smiles
C(C(=C)C)(=O)OC1(CCCC1)C
Name
Quantity
30 mmol
Type
reactant
Smiles
C(C(=C)C)(=O)OC1C(OCC1)=O
Name
3-oxo-4,10-dioxa-tricyclo[5.2.1.02,6]dec-8-yl methacrylate
Quantity
20 mmol
Type
reactant
Smiles
C(C(=C)C)(=O)OC1C2C3COC(C3C(C1)O2)=O
Name
Quantity
10 mmol
Type
reactant
Smiles
C(C(=C)C)(=O)OC12CC3(CC(CC(C1)C3)C2)O
Name
Quantity
30 g
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The polymerization mixture is then stirred for about 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A control photoresist polymer (Polymer 2) was prepared
CUSTOM
Type
CUSTOM
Details
is degassed
CUSTOM
Type
CUSTOM
Details
by bubbling with nitrogen
ADDITION
Type
ADDITION
Details
charged to a 500 ml flask
CUSTOM
Type
CUSTOM
Details
equipped with a condenser, nitrogen inlet and mechanical stirrer, along with an additional 10 g of degassed THF
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
DISSOLUTION
Type
DISSOLUTION
Details
5 g of dimethyl-2,2-azodiisobutyrate is dissolved in 5 g of THF
ADDITION
Type
ADDITION
Details
charged in to the flask
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
ADDITION
Type
ADDITION
Details
after which time the reaction is diluted with 5 g of THF
CUSTOM
Type
CUSTOM
Details
The polymer is precipitated by addition to 1.0 L of isopropanol
FILTRATION
Type
FILTRATION
Details
collected by filtration
CUSTOM
Type
CUSTOM
Details
re-precipitated
DISSOLUTION
Type
DISSOLUTION
Details
by dissolving in 50 g THF
ADDITION
Type
ADDITION
Details
addition to another 1.0 L isopropanol
CUSTOM
Type
CUSTOM
Details
collected
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 45° C. for 48 h.
Duration
48 h

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C(=C)C)(=O)OC1(CCCC1)C
Name
Type
product
Smiles
C(C(=C)C)(=O)OC1C2C3COC(C3C(C1)O2)=O.C(C(=C)C)(=O)OC12CC3(CC(CC(C1)C3)C2)O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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